3-Amino-N-(o-tolyl)propanamide
Description
3-Amino-N-(o-tolyl)propanamide is a propanamide derivative featuring an amino group at the β-position and an o-tolyl (2-methylphenyl) substituent on the amide nitrogen. The o-tolyl group introduces steric and electronic effects distinct from other aryl or heterocyclic substituents, influencing solubility, reactivity, and biological interactions .
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
3-amino-N-(2-methylphenyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-8-4-2-3-5-9(8)12-10(13)6-7-11/h2-5H,6-7,11H2,1H3,(H,12,13) |
InChI Key |
PSQUNFLUKZJFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CCN |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 3-Amino-N-(o-tolyl)propanamide include:
Key Observations :
- Electronic Effects: Electron-withdrawing groups (e.g., 3-fluoro) enhance enzyme substrate activity, as seen in β-alanyl aminopeptidase assays .
- Steric Effects : The o-tolyl group’s ortho-methyl substituent may hinder rotational freedom or enzyme binding compared to para-substituted analogs like 4-methylphenyl .
Physicochemical Properties
- Solubility : Substituents like thiazol-2-yl increase polarity (PSA = 99.74 Ų), enhancing aqueous solubility, while tert-butyl groups promote hydrophobicity .
- Stability : Amide bonds in propanamides are generally stable under physiological conditions, but steric hindrance from o-tolyl may affect hydrolysis rates .
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